REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([NH:16][C:17](=[O:19])[CH3:18])=[C:4]([N+:20]([O-:22])=[O:21])[CH:3]=1.[CH3:23][N:24](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:23]([C:2]1[CH:7]=[C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:5]([NH:16][C:17](=[O:19])[CH3:18])=[C:4]([N+:20]([O-:22])=[O:21])[CH:3]=1)#[N:24] |f:2.3.4,^1:36,38,57,76|
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Name
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|
Quantity
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6.5 g
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Type
|
reactant
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Smiles
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BrC1=CC(=C(C(=C1)OCC1=CC=CC=C1)NC(C)=O)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
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zinc cyanide
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Quantity
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4.18 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
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2.06 g
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Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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170 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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FILTRATION
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Details
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the suspension was filtered
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Type
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WASH
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Details
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washed with ethyl acetate
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Type
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WASH
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Details
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washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuum
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Type
|
CUSTOM
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Details
|
The residual solid was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (3:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC(=C(C(=C1)OCC1=CC=CC=C1)NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |